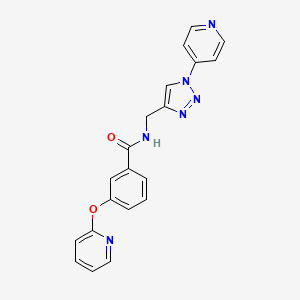![molecular formula C16H11Cl2NOS B2406465 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole CAS No. 339019-68-0](/img/structure/B2406465.png)
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole (DCPMI) is a synthetic compound of the isoxazole family that has been studied for its potential applications in scientific research. DCPMI is a white, odorless crystalline solid that is insoluble in water and has a melting point of 180-181 °C. It is of interest to researchers due to its unique properties, including its ability to act as a ligand to bind to metal ions, and its potential use as a fluorescent probe for biological imaging.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
- Isoxazole compounds, closely related to 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole, have been studied for their synthesis and fungicidal activity. These compounds show potential in agricultural applications as fungicides (Konopíková, Fišera, & Prónayová, 1992).
Herbicide Bioavailability in Soils
- Research on isoxaflutole, a compound similar to this compound, provides insights into the bioavailability of certain herbicides in soils with different textures. This is important for understanding the environmental impact and efficacy of these compounds in agricultural settings (Inoue et al., 2009).
Tautomerism in Heteroaromatic Compounds
- The tautomerism of heteroaromatic compounds, including isoxazoles, has been explored. This research is fundamental in the field of organic chemistry, particularly in understanding the chemical behavior of isoxazoles (Boulton & Katritzky, 1961).
Novel Bioactivation Mechanism of Phenyl Methyl-Isoxazoles
- A study on phenyl methyl-isoxazole derivatives, closely related to the chemical , has identified a novel bioactivation mechanism for the formation of reactive metabolites. This research is significant in pharmacology and toxicology, contributing to the understanding of drug metabolism and potential toxicity (Bylund et al., 2012).
Antibacterial Properties of Isoxazole Conjugates
- Isoxazole conjugates have been synthesized and evaluated for their antibacterial properties. This suggests the potential of this compound in contributing to the development of new antibacterial agents (Prashanthi, Babu, & Rani, 2021).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(phenylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-14-7-6-11(8-15(14)18)16-9-12(19-20-16)10-21-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGKZIKVJAFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)
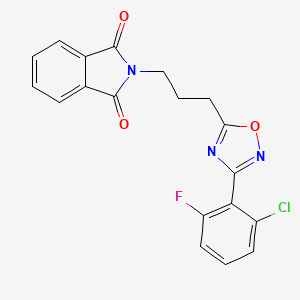
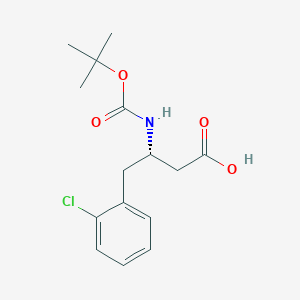
![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
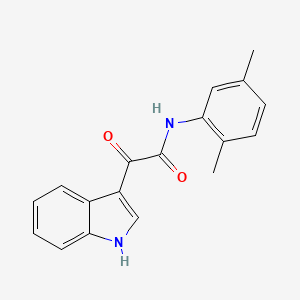
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)
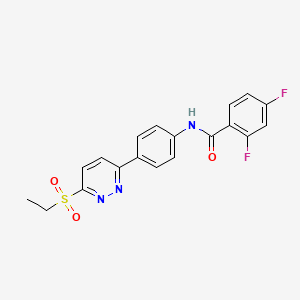
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
